tert-butyl (3S)-3-(propylamino)pyrrolidine-1-carboxylate
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Overview
Description
Tert-butyl (3S)-3-(propylamino)pyrrolidine-1-carboxylate is a chemical compound that features a tert-butyl group, a propylamino group, and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (3S)-3-(propylamino)pyrrolidine-1-carboxylate typically involves the reaction of a pyrrolidine derivative with tert-butyl chloroformate and a propylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The use of flow microreactor systems has been shown to enhance the efficiency and sustainability of the synthesis process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to maximize yield and purity. The use of continuous flow processes and advanced purification techniques can further improve the scalability and cost-effectiveness of the production.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (3S)-3-(propylamino)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl or propylamino groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalysts are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized pyrrolidine derivatives.
Scientific Research Applications
Tert-butyl (3S)-3-(propylamino)pyrrolidine-1-carboxylate has several applications in scientific research:
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: The compound is investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl (3S)-3-(propylamino)pyrrolidine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The specific pathways involved depend on the biological context and the nature of the target molecules .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to tert-butyl (3S)-3-(propylamino)pyrrolidine-1-carboxylate include:
- Tert-butyl (3S)-3-(methylamino)pyrrolidine-1-carboxylate
- Tert-butyl (3S)-3-(ethylamino)pyrrolidine-1-carboxylate
- Tert-butyl (3S)-3-(butylamino)pyrrolidine-1-carboxylate
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the propylamino group, in particular, may influence its reactivity and interactions with molecular targets compared to similar compounds with different alkyl groups.
Properties
Molecular Formula |
C12H24N2O2 |
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Molecular Weight |
228.33 g/mol |
IUPAC Name |
tert-butyl (3S)-3-(propylamino)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C12H24N2O2/c1-5-7-13-10-6-8-14(9-10)11(15)16-12(2,3)4/h10,13H,5-9H2,1-4H3/t10-/m0/s1 |
InChI Key |
VUTULUPDGBEPBY-JTQLQIEISA-N |
Isomeric SMILES |
CCCN[C@H]1CCN(C1)C(=O)OC(C)(C)C |
Canonical SMILES |
CCCNC1CCN(C1)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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